molecular formula C19H17FN2O2S B11345815 2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

Cat. No.: B11345815
M. Wt: 356.4 g/mol
InChI Key: XBEFDKRXPCIFJB-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide typically involves the reaction of 2-fluorophenol with 2-phenyl-1,3-thiazole-4-carboxaldehyde in the presence of a base to form the intermediate 2-(2-fluorophenoxy)-1-(2-phenyl-1,3-thiazol-4-yl)ethanol. This intermediate is then reacted with propanoyl chloride under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets. For instance, it may act on benzodiazepine receptors, contributing to its anticonvulsant effects. The compound’s structure allows it to fit into the receptor binding sites, modulating their activity and leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide stands out due to its unique combination of a fluorophenoxy group and a thiazolylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H17FN2O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

InChI

InChI=1S/C19H17FN2O2S/c1-13(24-17-10-6-5-9-16(17)20)18(23)21-11-15-12-25-19(22-15)14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3,(H,21,23)

InChI Key

XBEFDKRXPCIFJB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CSC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3F

Origin of Product

United States

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